N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a biphenyl group via a hydroxypropyl chain and a carboxamide moiety. These analogs often exhibit bioactivity, including anticancer and antimicrobial effects, and share common synthetic pathways involving nucleophilic substitutions, cyclizations, and alkylation reactions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-22(27,18-10-7-16(8-11-18)15-5-3-2-4-6-15)14-23-21(26)17-9-12-19-20(13-17)25-28-24-19/h2-13,27H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMRNNDNUGYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are primary aromatic amines (PAAs). PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment.
Mode of Action
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets through a process known as static quenching. This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs.
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines. The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes.
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance. These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide’s action are primarily related to its ability to detect PAAs. The compound exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, the compound’s fluorescence performance can be affected by the presence of other potentially competing nitroaromatic explosive compounds. Additionally, the compound’s ability to detect PAAs can be influenced by the presence of various amines.
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, identified by CAS number 1396795-45-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 389.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
These properties indicate a complex structure conducive to various interactions in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[c][1,2,5]thiadiazole scaffold. For instance, derivatives of this scaffold have shown significant cytotoxicity against various cancer cell lines. A related study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating their potential for inducing apoptosis and inhibiting cell proliferation .
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes and pathways associated with cancer progression. For example, some studies have reported dual inhibition of EGFR and PARP-1 by related compounds, which are crucial targets in cancer therapy . The ability to induce apoptosis through cell cycle arrest at critical phases (G2/M and S phases) has also been documented.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that derivatives possess significant antibacterial and antifungal activities . The evaluation of these activities typically involves testing against various microbial strains to determine minimum inhibitory concentrations (MICs).
Anti-inflammatory and Antioxidant Activities
In addition to anticancer and antimicrobial properties, related compounds have shown promise in anti-inflammatory and antioxidant activities. These effects are particularly relevant in the context of chronic diseases where inflammation plays a critical role .
Study 1: Anticancer Activity Evaluation
A study focused on the synthesis of new benzo[c][1,2,5]thiadiazole derivatives assessed their anticancer activity against MCF-7 and HepG2 cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.32 μM to 6.21 μM depending on the specific derivative tested .
Study 2: Antimicrobial Evaluation
Another investigation evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The study reported varying degrees of activity with MIC values ranging from 10 μg/mL to 100 μg/mL for different strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities using the paper disc diffusion method. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains such as Aspergillus niger and Pseudomonas aeruginosa .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have reported that certain derivatives exhibit cytotoxic effects against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). Molecular docking studies suggest that these compounds interact effectively with targets such as dihydrofolate reductase, which is crucial in cancer therapy .
Organic Photovoltaics
The incorporation of thiadiazole moieties in organic photovoltaic materials has been explored due to their favorable electronic properties. These compounds can enhance charge transport and light absorption characteristics in organic solar cells, leading to improved efficiency .
Fluorescent Probes
Thiadiazole derivatives are also investigated as fluorescent probes for biological imaging. Their ability to emit light upon excitation makes them suitable for tracking biological processes in live cells. The design of such probes often involves modifying the thiadiazole structure to optimize fluorescence properties .
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Anticancer Activity Assessment :
- Development of Organic Photovoltaics :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s structure combines three critical elements:
Benzo[c][1,2,5]thiadiazole core: A sulfur- and nitrogen-containing heterocycle known for electron-deficient properties and applications in materials science and medicinal chemistry.
Biphenyl group : Enhances lipophilicity and π-π stacking interactions, common in kinase inhibitors and anticancer agents.
Comparison with Analogous Compounds
The following table highlights structural and functional differences between the target compound and its closest analogs from the evidence:
Spectral and Analytical Data Comparison
IR and NMR Trends
- C=S Stretch : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides ; absent in thiadiazoles due to tautomerization.
- C=O Stretch : 1663–1682 cm⁻¹ in carboxamides , consistent across analogs.
- ¹H-NMR : Biphenyl protons appear as multiplets at δ 7.2–7.8 ppm . Hydroxypropyl protons resonate at δ 1.5–2.5 ppm (CH₂) and δ 4.0–4.5 ppm (OH) .
Mass Spectrometry
High-resolution MS data for analogs (e.g., [M+H]⁺ = 591.1412) confirm molecular weights and substituent integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
